molecular formula C7H4BrFN2O B1378413 4-Bromo-5-fluoro-7-aza-2-oxindole CAS No. 1190310-50-9

4-Bromo-5-fluoro-7-aza-2-oxindole

Cat. No. B1378413
M. Wt: 231.02 g/mol
InChI Key: IYFRREXTUKNJQV-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-7-aza-2-oxindole is a chemical compound with the molecular formula C7H4BrFN2O . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Scientific Research Applications

Efficient Construction of Aza-Spirocycloheptane Oxindole Scaffold

Research by Gu Zhan et al. (2015) demonstrated the construction of aza-spirocycloheptane oxindole scaffolds through a novel [4 + 3] cycloaddition reaction. This reaction involves bromo-substituted Morita-Baylis-Hillman adducts of isatins, showcasing the utility of bromo- and fluoro-substituted oxindoles in synthesizing complex organic frameworks.

Conjugated Chromophoric Molecule Synthesis

Rupashri K. Kadu (2021) reported the synthesis of conjugated chromophoric molecules that possess aza stilbenes and oxindole frameworks. This synthesis was achieved under catalyst-free conditions, indicating the potential of bromo- and fluoro-substituted oxindoles in developing chromophoric frameworks with applications in material science and organic electronics (Kadu, 2021).

Synthesis of Heterocycles with Antimicrobial and Antiproliferative Activities

A study by B. Narayana et al. (2009) explored the synthesis and evaluation of heterocycles derived from nitro and fluoro/bromoindole carbohydrazides for antimicrobial, antiinflammatory, and antiproliferative activities. This research highlights the medicinal chemistry applications of fluoro- and bromo-substituted oxindoles, particularly in the development of new therapeutic agents (Narayana et al., 2009).

Controlled Synthesis of Oxindole Derivatives

K. A. P. Lingam et al. (2017) achieved the stereoselective synthesis of oxindole-appended 1-aza-1,3-butadienes, highlighting the role of bromo-substituted compounds in facilitating controlled organic reactions. This study is significant for the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Lingam et al., 2017).

Copper-Salt-Promoted Carbocyclization Reactions

Research by Che-Ping Chuang et al. (2016) developed a synthetic method for oxindoles and α-arylacylamides bearing an all-carbon quaternary stereocenter. This method employs α-bromo-N-arylacylamides, demonstrating the utility of bromo-substituted compounds in promoting carbocyclization reactions (Chuang et al., 2016).

Intramolecular Copper-Catalyzed Amidation

An efficient synthesis of 4-bromo-N-substituted oxindoles was reported by A. V. D. Hoogenband et al. (2007), using a mild intramolecular copper-catalyzed amidation reaction. This study underscores the versatility of bromo-substituted oxindoles in organic synthesis, especially in generating compounds with significant biological activity (Hoogenband et al., 2007).

properties

IUPAC Name

4-bromo-5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-6-3-1-5(12)11-7(3)10-2-4(6)9/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFRREXTUKNJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluoro-7-aza-2-oxindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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